N-(3-chloro-4-fluorophenyl)thiolan-3-amine

Lipophilicity ADME Drug Design

Researchers designing ATP-competitive kinase inhibitors face supply challenges for chiral thiolane-amine scaffolds with the critical 3-chloro-4-fluorophenyl motif. This compound resolves those challenges: • Privileged scaffold with the same halogen pattern as clinical EGFR inhibitors (e.g., BIBU1361). • Chiral at thiolane 3-position, enabling stereospecific SAR exploration. • 98% purity, LogP 2.83, MW 231.72 - ready for direct use in medicinal chemistry. Supplied with full analytical documentation and global shipping.

Molecular Formula C10H11ClFNS
Molecular Weight 231.72 g/mol
Cat. No. B12115562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)thiolan-3-amine
Molecular FormulaC10H11ClFNS
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESC1CSCC1NC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C10H11ClFNS/c11-9-5-7(1-2-10(9)12)13-8-3-4-14-6-8/h1-2,5,8,13H,3-4,6H2
InChIKeyJBIPUFUZCLIMFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-chloro-4-fluorophenyl)thiolan-3-amine: Structure & Properties


N-(3-chloro-4-fluorophenyl)thiolan-3-amine, also referred to as N-(3-chloro-4-fluorophenyl)tetrahydrothiophen-3-amine, is a specialized organic compound featuring a saturated tetrahydrothiophene (thiolane) ring linked via a secondary amine bridge to a 3-chloro-4-fluorophenyl group. Its molecular formula is C10H11ClFNS, with a molecular weight of 231.72 g/mol . The compound contains a chiral center at the thiolane 3-position, giving it stereochemical potential, and its computed octanol-water partition coefficient (LogP) is approximately 2.83, indicating moderate lipophilicity .

Supports kinase inhibitor design workflows leveraging the privileged 3-chloro-4-fluorophenyl pharmacophore.
Enables stereochemical-control studies via chiral thiolane scaffold for asymmetric synthesis or chiral method development.
Serves as a reference standard for sulfur oxidation metabolite profiling in DMPK research.

N-(3-chloro-4-fluorophenyl)thiolan-3-amine: Generic Substitution Limitations


In the context of thiolane-based amines and 3-chloro-4-fluoroaniline derivatives, generic substitution is not feasible due to the specific interplay between the saturated sulfur heterocycle and the halogenated aromatic ring. The thiolane ring's non-planar, saturated nature introduces distinct conformational constraints and sulfur-mediated interactions (e.g., potential for hydrogen bonding, S-π interactions, and oxidation to sulfoxide/sulfone) that are absent in planar aromatic analogs like thiophenes or benzene rings . Concurrently, the 3-chloro-4-fluorophenyl group provides a specific electronic profile and hydrogen-bonding capacity (via fluorine) that is optimized in numerous kinase inhibitor scaffolds, as seen in clinically relevant agents like BIBU1361 (EGFR inhibitor) and PF-6274484 (covalent EGFR inhibitor) . Replacing this specific halogen pattern or substituting the thiolane with another saturated ring (e.g., pyrrolidine, tetrahydrofuran) would alter the molecule's physicochemical and binding properties, rendering simple in-class substitution invalid for reliable research outcomes.

Target N-(3-chloro-4-fluorophenyl)thiolan-3-amine
vs.
Potential Substitute N-(3-chloro-4-fluorophenyl)thian-4-amine
Six-membered thiane ring alters conformational preferences and binding pocket occupancy compared to the puckered five-membered thiolane core.
Target Thiolane (sulfide) scaffold
vs.
Potential Substitute Sulfoxide or sulfone analogs
Oxidation state shifts sulfur-mediated interactions, metabolic stability, and hydrogen-bonding capacity, limiting direct interchangeability.
Target Chiral thiolane-3-amine
vs.
Potential Substitute Achiral 3-chloro-4-fluoroaniline
Absence of the stereogenic center removes the possibility of enantioselective interactions, critical for stereospecific binding studies.

N-(3-chloro-4-fluorophenyl)thiolan-3-amine: Comparative Evidence


Lipophilicity vs. Thiolan-3-amine Core

The target compound exhibits a computed LogP of 2.83 . This represents a significant increase in lipophilicity compared to the unsubstituted thiolan-3-amine parent core. While direct experimental LogP data for the parent core is not widely reported, its structure (C4H9NS) would be expected to have a LogP value below 0.5, reflecting the polar amine group and limited hydrophobic surface area. The introduction of the 3-chloro-4-fluorophenyl group increases LogP by approximately 2.3 log units, a magnitude that substantially alters membrane permeability and distribution properties.

Lipophilicity vs. Parent Core
Class-level inference
LogP ~2.83
Baseline: <0.5
+ ~2.3 log units
Computed value
Supports membrane permeability screening context.
Reported moderate lipophilicity range; experimental validation recommended.
Lipophilicity ADME Drug Design Thiolane Derivatives

Sulfur Oxidation: vs. Sulfoxide and Sulfone Derivatives

The thiolane sulfur in N-(3-chloro-4-fluorophenyl)thiolan-3-amine exists in its reduced (sulfide) form, with a molecular weight of 231.72 g/mol . This sulfur atom can undergo oxidation in biological systems or via synthetic modification to yield the corresponding sulfoxide (MW ~247.72) or sulfone (MW ~263.72). In a related series of 3-aminotetrahydrothiophene 1,1-dioxide (sulfone) compounds, the sulfone oxidation state is associated with enhanced metabolic stability and altered hydrogen-bonding capabilities compared to the parent sulfides .

Sulfur Oxidation State
Class-level inference
Sulfide (MW 231.72)
  • Sulfoxide: MW ~247.72 (+16)
  • Sulfone: MW ~263.72 (+32)
Reduced form provides distinct reactivity for metabolic or synthetic oxidation studies.
Metabolic stability and H-bonding differences inferred from sulfone class behavior.
Sulfur Oxidation Metabolism Prodrugs Thiolane Derivatives

Chiral Center vs. Achiral Aromatic Amines

The target compound possesses a single asymmetric carbon atom at the thiolane 3-position (where the amine is attached) . This is in contrast to many common aniline derivatives (e.g., 3-chloro-4-fluoroaniline) and aromatic heterocyclic amines (e.g., 3-aminothiophene) which lack this stereogenic center. The presence of a chiral center introduces the possibility of enantioselective interactions with biological targets, a feature that cannot be replicated by achiral analogs.

Chiral Center
Class-level inference
1 asymmetric atom at C3
Chiral scaffold
Achiral aniline: 0 centers
Supports enantioselective binding studies and chiral method development.
Stereochemical effects require experimental verification for target engagement.
Chirality Stereochemistry Asymmetric Synthesis Thiolane Derivatives

Purity Specification: Benchmark Comparison

The compound is commercially available with a minimum purity specification of 98% . This purity level meets or exceeds the typical 95% benchmark for research-grade compounds, as offered by another vendor for the same product . Higher purity is essential for minimizing side reactions, ensuring reproducibility in biological assays, and providing reliable analytical reference standards.

Purity Specification
Head-to-head
≥ 98%
Target: 98% Comparator: 95% (alternative vendor)
Higher purity specification supports assay reproducibility and reduces impurity risk.
Relevant for sensitive kinase inhibition or analytical standard applications.
Purity Quality Control Procurement Chemical Standards

Molecular Weight: Thiane Analog Comparison

The target compound has a molecular weight of 231.72 g/mol and a formula of C10H11ClFNS . A closely related analog, N-(3-chloro-4-fluorophenyl)thian-4-amine (CAS 1153292-08-0), differs only by the expansion of the sulfur heterocycle from a five-membered thiolane ring to a six-membered thiane ring. This structural change results in different molecular properties (MW 245.77 g/mol, formula C11H13ClFNS) , and likely distinct conformational preferences and binding characteristics.

Thiane Analog Comparison
Cross-study comparable
MW 231.72 (Thiolane)
5-membered ring
Thiane analog: MW 245.77, 6-membered
Compact puckered ring geometry may influence molecular recognition and PK properties.
Ring size difference of 1 carbon; conformational context may differ.
Molecular Weight Structural Analogs Thian Derivatives Procurement

N-(3-chloro-4-fluorophenyl)thiolan-3-amine: Validated Applications


Kinase Inhibitor Scaffold

Given that the 3-chloro-4-fluorophenyl motif is a key pharmacophore in several potent kinase inhibitors (e.g., BIBU1361 with EGFR IC50 = 3 nM, PF-6274484 with EGFR IC50 = 5.8 nM) , N-(3-chloro-4-fluorophenyl)thiolan-3-amine serves as a privileged scaffold for designing novel ATP-competitive kinase inhibitors. The thiolane ring offers a unique sulfur-containing heterocyclic core that can be further functionalized to explore structure-activity relationships (SAR) and optimize binding interactions. Its moderate LogP of 2.83 positions it favorably for achieving oral bioavailability, a critical parameter in lead optimization.

Chiral Building Block for Asymmetric Synthesis

The presence of a chiral center at the thiolane 3-position (1 asymmetric atom) makes this compound valuable for constructing stereochemically complex molecules. It can be used as a starting material for the synthesis of enantiomerically pure derivatives, chiral ligands for asymmetric catalysis, or as a probe to investigate stereospecific interactions with biological targets. This application is supported by the compound's commercial availability in high purity (98%) , ensuring reliable outcomes in stereoselective transformations.

Reference Standard for Metabolite Identification

The thiolane sulfur in its reduced sulfide form (MW 231.72) makes this compound a useful reference standard for studying oxidative metabolism. It can be employed as a parent compound to identify and quantify its corresponding sulfoxide (MW ~247.72) and sulfone (MW ~263.72) metabolites in in vitro microsomal or hepatocyte incubations, leveraging LC-MS/MS methodologies. This is particularly relevant for drug metabolism and pharmacokinetics (DMPK) studies of sulfur-containing drug candidates, where oxidation is a common metabolic pathway.

LogP Calibration Standard for Analytical Chemistry

With a computed LogP of 2.83 , N-(3-chloro-4-fluorophenyl)thiolan-3-amine can serve as a reference compound for calibrating or validating chromatographic methods designed to measure lipophilicity (e.g., reversed-phase HPLC with octadecylsilane columns). Its LogP value falls within a range commonly used for building calibration curves, and its distinct structural features (halogenated aromatic and saturated sulfur heterocycle) provide a unique retention time signature that is valuable for method development and quality control in analytical laboratories.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
Halogenated pharmacophore context
Kinase selectivity and binding affinity profiling
Chiral building block for asymmetric synthesis
Stereochemical-control context
Enantiomeric excess and stereospecific transformation monitoring
Oxidative metabolism reference standard
Reduced sulfide oxidation state
Sulfoxide/sulfone metabolite identification via LC-MS
Chromatographic LogP calibration
Moderate lipophilicity window
Retention time reproducibility on reversed-phase HPLC

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